molecular formula C11H11NO2 B130943 4-Methoxy-1-methylquinolin-2-one CAS No. 32262-18-3

4-Methoxy-1-methylquinolin-2-one

Cat. No.: B130943
CAS No.: 32262-18-3
M. Wt: 189.21 g/mol
InChI Key: SPBLFONLHXBBQE-UHFFFAOYSA-N
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Description

4-Methoxy-1-methylquinolin-2-one is a natural product found in Toddalia, Zanthoxylum nitidum, and other organisms with data available.

Scientific Research Applications

Antitumor and Anticancer Applications

4-Methoxy-1-methylquinolin-2-one derivatives have shown significant promise in antitumor and anticancer research. For instance, a study found that certain analogues of this compound exhibited high antiproliferative activity against human tumor cell lines, showing potent inhibition of tumor growth in mice without obvious toxicity (Cui et al., 2017). Another research indicated that these derivatives could act as tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors and inducing apoptosis (Wang et al., 2014).

Synthesis and Chemical Properties

There has been significant focus on improving the synthesis routes for derivatives of this compound, with studies aiming to develop more efficient, cost-effective methods. For example, research on the synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate in the synthesis of certain inhibitors, highlighted an improved synthesis route that is convenient and efficient (Xing, 2009).

Antimicrobial Activity

Research into the antimicrobial properties of this compound derivatives has yielded promising results. Certain derivatives have been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents (Meyer et al., 2001).

Spectroscopic and Structural Studies

Studies have also been conducted on the spectroscopic and structural properties of this compound derivatives. This includes research into their tautomeric nature and the use of various spectroscopic techniques to understand their structural characteristics (Mphahlele & El‐Nahas, 2004).

Molecular Docking and Computational Studies

Molecular docking and computational studies of this compound derivatives have been explored, particularly in the context of their interaction with various biological receptors. These studies are crucial for understanding the molecular basis of their activity and potential therapeutic applications (Nair et al., 2014).

Properties

IUPAC Name

4-methoxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)10(14-2)7-11(12)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBLFONLHXBBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186013
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32262-18-3
Record name 4-Methoxy-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32262-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032262183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 4-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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